REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[C:12]([N+]([O-])=O)[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C.CO.S(=O)(=O)(O)[OH:21]>[Pd].O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12](=[O:21])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C=C(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 15° C.
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)CC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |